![molecular formula C20H25N3O2 B2575078 N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2380039-82-5](/img/structure/B2575078.png)
N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperidine-based compound that has been synthesized using a unique method, and it has been shown to have promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a reduction in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide has been shown to have various biochemical and physiological effects in scientific research studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, decrease the activity of certain enzymes, and inhibit the growth of cancer cells. In addition, N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide has been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, the compound is relatively new, and its potential side effects and toxicity are not fully understood. Therefore, caution should be exercised when using N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide. These include further studies on the compound's mechanism of action, its potential therapeutic applications in neurological disorders, and its potential side effects and toxicity. In addition, there is a need for more studies on the optimal dosage and administration of N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide for various therapeutic applications.
Conclusion:
In conclusion, N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, and it has potential applications in the treatment of neurological disorders. However, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide involves a multi-step process that includes the reaction of 4-methylbenzoyl chloride with 2-amino-6-methylpyridine, followed by the reaction of the resulting product with piperidine-1-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide has been shown to have potential therapeutic applications in various scientific research studies. The compound has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. In addition, N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-8-10-18(11-9-15)22-20(24)23-12-4-6-17(13-23)14-25-19-7-3-5-16(2)21-19/h3,5,7-11,17H,4,6,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKZADCYBJCZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC(C2)COC3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

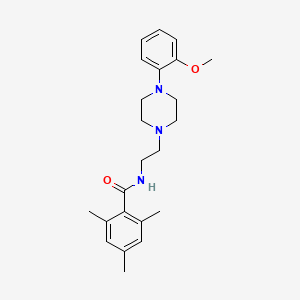
![2-(4-ethylphenyl)-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2574996.png)
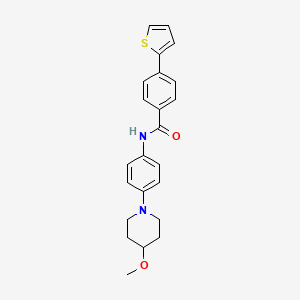
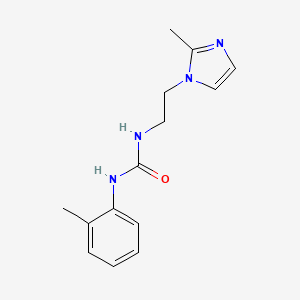
![(2-Iodophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2575000.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2575002.png)
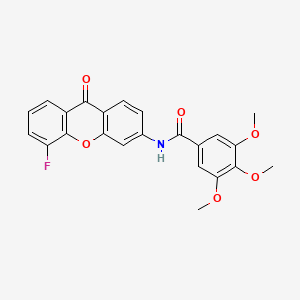
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2575006.png)
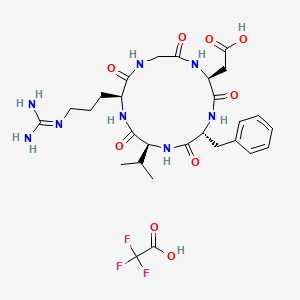
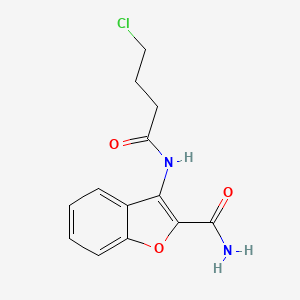
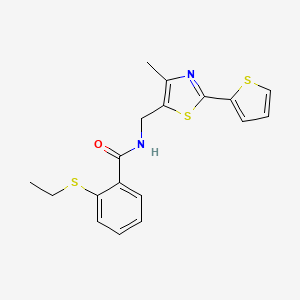
![2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2575013.png)
![N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575014.png)
![N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]nicotinohydrazide](/img/structure/B2575017.png)